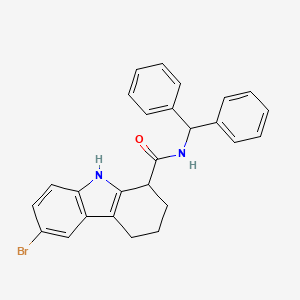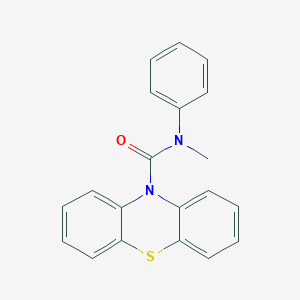![molecular formula C17H26ClNO3 B3982028 6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)
6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride
Descripción general
Descripción
6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride, commonly known as BHAM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the category of alkynol derivatives and is widely used in various fields of research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of BHAM is not fully understood. However, it is believed that BHAM exerts its effects by modulating various signaling pathways in cells. BHAM has been shown to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. Inhibition of NMT activity by BHAM leads to the accumulation of unmodified proteins, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
BHAM has been shown to exhibit various biochemical and physiological effects. BHAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BHAM has also been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. BHAM has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BHAM in lab experiments is its potent anti-cancer activity. BHAM has been shown to exhibit anti-cancer activity against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs. Another advantage of using BHAM in lab experiments is its ability to enhance the release of acetylcholine, which can be beneficial for studying cognitive function and memory.
However, there are also some limitations to using BHAM in lab experiments. One of the major limitations is its toxicity. BHAM has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BHAM. One of the most promising directions is the development of BHAM-based anti-cancer drugs. BHAM has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs. Another future direction is the development of BHAM-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. BHAM has been shown to enhance the release of acetylcholine, which can be beneficial for the treatment of cognitive disorders.
Conclusion
In conclusion, BHAM is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties. BHAM has been extensively studied for its potential applications in various fields of research, including cancer research and neuroscience. BHAM has been shown to exhibit potent anti-cancer activity and enhance the release of acetylcholine, making it a promising candidate for the development of new drugs. However, there are also some limitations to using BHAM in lab experiments, including its toxicity and poor solubility in water. Overall, BHAM is a promising compound that has the potential to make significant contributions to scientific research.
Aplicaciones Científicas De Investigación
BHAM has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BHAM is in the field of cancer research. BHAM has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BHAM exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to cancer research, BHAM has also been studied for its potential applications in the field of neuroscience. BHAM has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. BHAM has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15(2)17(21,16-7-4-3-5-8-16)9-6-10-18(11-13-19)12-14-20;/h3-5,7-8,15,19-21H,10-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDLDJNNYTVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CCN(CCO)CCO)(C1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



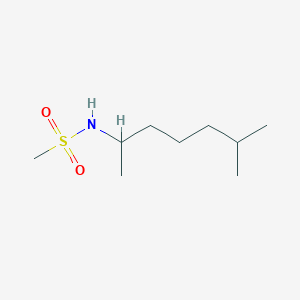
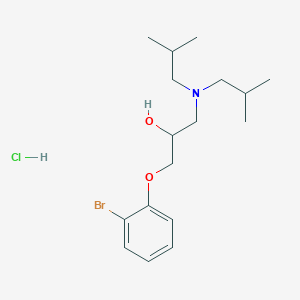
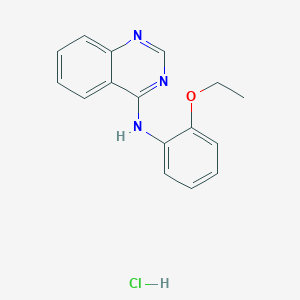
![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)


![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
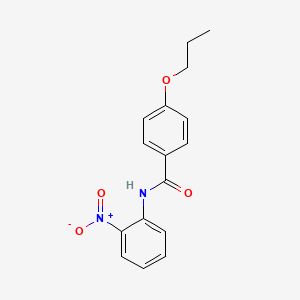
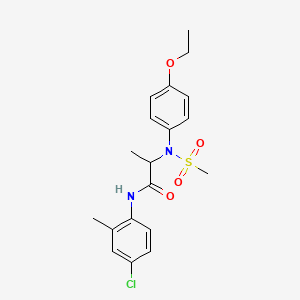
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
